[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine
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Overview
Description
[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine is an organic compound that features a dioxane ring, a nitrophenyl group, and a methylamine group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit remarkable activity against certain insects, such as nymphs of rice planthoppers
Mode of Action
It’s structurally similar to benzpyrimoxan, a novel insecticide that has shown significant activity against certain insects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Based on its structural similarity to benzpyrimoxan, it may affect the biochemical pathways related to insect growth and development . More research is needed to elucidate the specific pathways and their downstream effects.
Result of Action
Similar compounds have shown significant activity against certain insects, suggesting that this compound may have similar effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine. For instance, the compound’s activity may be affected by factors such as temperature, pH, and the presence of other substances . More research is needed to understand how these and other environmental factors influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of diols with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonic acids, and alkylating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be reduced in vivo, making it useful for studying reduction processes in biological systems.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its structural features contribute to the development of materials with enhanced stability and functionality.
Comparison with Similar Compounds
Similar Compounds
[4-(1,3-Dioxolan-2-yl)phenyl]methylamine: Similar structure but with a dioxolan ring instead of a dioxane ring.
[4-(1,3-Dioxan-2-yl)phenyl]methylamine: Lacks the nitro group, affecting its reactivity and applications.
[4-(1,3-Dioxan-2-yl)-2-aminophenyl]methylamine: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
The presence of both the dioxane ring and the nitro group in [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine makes it unique compared to similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(1,3-dioxan-2-yl)-N-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-12-9-4-3-8(7-10(9)13(14)15)11-16-5-2-6-17-11/h3-4,7,11-12H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPAOEXEJKMGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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